BenchChemオンラインストアへようこそ!

5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester

HIV integrase metal chelation two-metal binding pharmacophore

This methyl ester is the foundational building block for HIV-1 integrase strand transfer inhibitors, including the raltegravir pharmacophore lineage. Its C2-unsubstituted 5,6-dihydroxypyrimidine core is the essential baseline scaffold for HCV NS5B SAR studies, roughly 5-fold differentiated from 2-aryl analogs, and serves as a negative control in inhibitor screening. The methyl ester functions as a cell-permeable prodrug for HCMV pUL89 endonuclease assays via intracellular esterase activation. For synthetic chemists, it enables regioselective 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one construction. Not interchangeable with 4,5-dihydroxy or 2-substituted regioisomers.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 518047-31-9
Cat. No. B1493648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester
CAS518047-31-9
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)NC=N1)O
InChIInChI=1S/C6H6N2O4/c1-12-6(11)3-4(9)5(10)8-2-7-3/h2,9H,1H3,(H,7,8,10)
InChIKeyGXVPHPOAYVJOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester (CAS 518047-31-9): Structural Characterization and Functional Core Scaffold for Antiviral Development


5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester (CAS 518047-31-9) is a pyrimidine derivative characterized by hydroxyl groups at the 5- and 6-positions and a carboxylic acid methyl ester moiety at the 4-position, with a molecular formula of C6H6N2O4 and a molecular weight of 170.12 g/mol . The compound exists in tautomeric equilibrium between dihydroxypyrimidine and pyrimidone forms, which provides a versatile hydrogen-bonding pharmacophore suitable for metal-chelation interactions at enzyme active sites [1]. As the methyl ester prodrug variant of the corresponding 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold, this compound serves as a key intermediate in the synthesis of antiviral agents, most notably as the foundational core from which FDA-approved HIV integrase inhibitors such as raltegravir were evolutionarily derived [2].

Procurement Rationale for 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester (518047-31-9): Why In-Class Pyrimidine Analogs Cannot Be Directly Substituted


The 5,6-dihydroxypyrimidine-4-carboxylate scaffold exhibits exquisite sensitivity to substitution pattern, with biological activity critically dependent on the precise positioning of hydroxyl groups, the nature of the C4 carbonyl functionality, and the substitution at the C2 position. The 5,6-dihydroxypyrimidine core (as distinct from 4,5-dihydroxy or 2,4-dihydroxy regioisomers) provides a unique metal-chelating pharmacophore that engages divalent cations in viral enzyme active sites via the 5-OH/6-OH catechol-like motif [1]. In HCV NS5B polymerase studies, the unsubstituted 5,6-dihydroxypyrimidine-4-carboxylic acid (compound 3) demonstrated approximately 5-fold reduced potency compared to the 2-aryl-substituted analogs, establishing that the C2 position is a critical determinant of antiviral activity and that the C2-unsubstituted core cannot be interchanged with 2-substituted variants without substantial loss of function [2]. Additionally, the methyl ester at C4 confers distinct physicochemical properties compared to the free carboxylic acid or carboxamide derivatives, influencing cell permeability and serving as a protecting group for synthetic elaboration—a feature that makes this specific ester essential for certain synthetic routes and precludes substitution with the acid or amide congeners [3].

Quantitative Differentiation Evidence: 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester (518047-31-9) in Comparative Analysis


Metal-Chelating Pharmacophore: 5,6-Dihydroxypyrimidine vs. 4,5-Dihydroxypyrimidine Regioisomers in Viral Enzyme Inhibition

The 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold, from which the methyl ester (CAS 518047-31-9) is directly derived, was identified through bioisosteric catechol replacement as a privileged scaffold for HIV-1 integrase strand transfer inhibition. This scaffold evolved into raltegravir, the first FDA-approved HIV integrase inhibitor, with a reported IC50 of approximately 10 nM against HIV-1 integrase strand transfer activity [1]. The 5,6-dihydroxy arrangement provides optimal geometry for bidentate coordination of the two Mg2+ ions in the integrase active site. In contrast, the 4,5-dihydroxypyrimidine regioisomer exhibits a different metal-binding geometry and has been primarily explored as an HCV NS5B polymerase inhibitor scaffold rather than an HIV integrase inhibitor scaffold, reflecting divergent target specificity determined solely by the hydroxyl substitution pattern [2].

HIV integrase metal chelation two-metal binding pharmacophore antiviral scaffold

C4 Functional Group Differentiation: Methyl Ester vs. Carboxylic Acid vs. Carboxamide in HCMV pUL89 Endonuclease Inhibition

In a systematic evaluation of dihydroxypyrimidine subtypes as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, the methyl ester derivative (compound 13, structurally analogous to CAS 518047-31-9), the corresponding free carboxylic acid (compound 14), and the carboxamide derivative (compound 15) were directly compared. Six analogs across the series inhibited HCMV in a cell-based antiviral assay with EC50 values ranging from 14.4 to 22.8 μM [1]. The acid subtype (14) demonstrated good in vitro ADME properties, including favorable metabolic stability and low plasma protein binding, but exhibited poor permeability which limits oral bioavailability [1]. The methyl ester (13) serves as a prodrug that can be enzymatically hydrolyzed to the active acid in vivo, thereby offering a distinct pharmacokinetic profile that may circumvent the permeability limitations of the acid while retaining antiviral efficacy [1].

human cytomegalovirus pUL89 endonuclease methyl ester prodrug ADME properties

C2 Position SAR: Unsubstituted Core vs. 2-Aryl-Substituted Analogs in HCV NS5B Polymerase Inhibition

The 5,6-dihydroxypyrimidine-4-carboxylic acid core (compound 3) serves as the minimal pharmacophore for HCV NS5B polymerase inhibition. Compared to the diketoacid lead compound (1), the pyrimidine core (3) is approximately 5-fold less active, establishing a baseline potency for the unsubstituted scaffold [1]. Introduction of a 2-thienyl substituent at the C2 position (compound 34) produced a 10-fold improvement in activity, achieving an EC50 of 9.3 μM in the cell-based HCV replicon assay [2]. This SAR demonstrates that the C2-unsubstituted 5,6-dihydroxypyrimidine-4-carboxylic acid methyl ester (CAS 518047-31-9) represents the foundational core that requires further C2 elaboration to achieve therapeutically meaningful antiviral potency, and that C2-substituted analogs cannot be replaced by the unsubstituted core without substantial loss of activity (≥10-fold reduction) [2].

HCV NS5B polymerase structure-activity relationship 2-substituent effect antiviral potency

Anti-HIV Activity of 5,6-Dihydroxypyrimidine Scaffold: Quantitative Potency and Therapeutic Index Benchmarks

A systematic evaluation of 5,6-dihydroxypyrimidine analogs for anti-HIV activity in vitro established quantitative potency benchmarks for this scaffold class. Among all analogs tested, compounds 1b and 1e exhibited the most potent anti-HIV activity, with EC50 values of 0.14 μM and 0.15 μM, respectively, and therapeutic index (TI) values of >300 and >900 [1]. The 5,6-dihydroxypyrimidine core exists in two tautomeric forms (dihydroxypyrimidine and pyrimidone), each presenting a distinct hydrogen bond donor/acceptor profile that influences binding to the HIV-1 nucleocapsid protein [2]. The methyl ester derivative (CAS 518047-31-9) serves as a key intermediate for accessing optimized carboxamide analogs that demonstrate improved nucleocapsid inhibition and favorable ADME/PK properties [2].

HIV-1 nucleocapsid protein therapeutic index antiviral screening

Synthetic Accessibility: Methyl Ester as a Protected Intermediate for Regioselective Annulation Chemistry

The methyl ester derivative of 5,6-dihydroxypyrimidine-4-carboxylic acid (CAS 518047-31-9) has been employed as a key intermediate in the regioselective synthesis of annulated pyrrolopyrimidinones. In this synthetic route, 5,6-dihydroxypyrimidine-4-carboxylate ester and the corresponding carboxamide were subjected to ring-closure reactions with intermediary homoallylic amines under different reaction conditions to yield 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-ones and the 2(6H)-one regioisomers . The methyl ester functionality serves a dual purpose: it protects the carboxylic acid during synthetic manipulations and provides a handle for subsequent derivatization, whereas the free carboxylic acid would be incompatible with many of the reaction conditions required for annulation .

regioselective synthesis pyrrolopyrimidinones synthetic intermediate annulation

Validated Research Applications for 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester (518047-31-9)


HIV-1 Integrase and Nucleocapsid Inhibitor Development: Core Scaffold for Antiviral Lead Optimization

This compound serves as the foundational methyl ester building block for synthesizing 5,6-dihydroxypyrimidine-4-carboxamide derivatives that target HIV-1 integrase and nucleocapsid proteins. The 5,6-dihydroxypyrimidine-4-carboxamide substructure evolved into raltegravir (IC50 ~10 nM against HIV-1 integrase strand transfer), the first FDA-approved HIV integrase inhibitor [1]. More recently, bioisosteric catechol replacement identified the 5-dihydroxypyrimidine-6-carboxamide substructure as a privileged scaffold for HIV-1 nucleocapsid inhibitors, with optimized analogs achieving EC50 values of 0.14–0.15 μM and therapeutic indices exceeding 900 [2]. The methyl ester (CAS 518047-31-9) is the optimal starting material for generating diverse carboxamide libraries via amide coupling, enabling systematic SAR exploration around the C4 position [3].

HCV NS5B Polymerase Inhibitor Research: Baseline Pharmacophore for C2-Substituent SAR Studies

In hepatitis C virus research, the unsubstituted 5,6-dihydroxypyrimidine-4-carboxylic acid core provides the essential baseline pharmacophore against which the potency of all C2-substituted analogs is measured. Structure-activity relationship studies demonstrate that the C2-unsubstituted core is approximately 5-fold less active than the diketoacid lead, while introduction of a 2-thienyl group yields a 10-fold improvement in activity (EC50 = 9.3 μM in HCV replicon assay) [4]. This compound is therefore indispensable for establishing dose-response baselines, validating assay systems, and serving as a negative control when screening novel C2-substituted inhibitors. It is also the required precursor for synthesizing 2-aryl- and 2-heteroaryl-substituted analogs via palladium-catalyzed cross-coupling chemistry at the C2 position [5].

HCMV pUL89 Endonuclease Inhibition: Prodrug Strategy for Antiviral Screening

In human cytomegalovirus research, the methyl ester derivative functions as a prodrug for accessing the active carboxylic acid inhibitor of the pUL89 endonuclease—a metal-dependent enzyme essential for viral genome packaging and cleavage. In cell-based HCMV antiviral assays, both the methyl ester (13) and the corresponding acid (14) demonstrate moderate inhibitory activity with EC50 values ranging from 14.4 to 22.8 μM [6]. The acid subtype shows good in vitro ADME properties but suffers from poor permeability, making the methyl ester preferable for cell-based assays where intracellular esterase-mediated hydrolysis can generate the active acid species in situ [6]. This compound is also suitable for co-crystallization studies with pUL89-C to elucidate metal-binding pharmacophore geometry and guide structure-based optimization [6].

Heterocyclic Chemistry: Regioselective Synthesis of Fused Pyrrolopyrimidinones

For synthetic organic chemists, this methyl ester is a strategic intermediate in the regioselective construction of 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-ones and their 2(6H)-one regioisomers. The methyl ester protecting group enables compatibility with homoallylic amine ring-closure conditions that would otherwise react adversely with the free carboxylic acid . This synthetic route provides access to fused pyrimidine scaffolds with potential applications in medicinal chemistry, including the development of conformationally constrained analogs of biologically active dihydroxypyrimidines. The regioselectivity of the annulation can be modulated by varying reaction conditions (temperature, solvent, catalyst), making this a versatile platform for generating structurally diverse heterocyclic libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydroxy-pyrimidine-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.